
Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel carbonate hydroxide, also known as Nickel (II) carbonate hydroxide tetrahydrate, is a high-purity salt . It has a linear formula of 2NiCO3 · 3Ni (OH)2 · 4H2O . The molecular weight of this compound is 587.59 .
Synthesis Analysis
Nickel carbonate hydroxide can be synthesized by a typical solvothermal method . During the synthesis, zeolitic imidazolate framework-67 (ZIF-67) acts as a host for the growth of Ni2CO3 (OH)2 . Another method involves the reaction of nickel with nitric acid and sulfuric acid, followed by a reaction with sodium carbonate .Molecular Structure Analysis
The structure and surface morphology of Nickel carbonate hydroxide are characterized by X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and nitrogen adsorption–desorption isotherms . The porous structure combined with Ni2CO3 (OH)2 maximizes the utilization of active material .Chemical Reactions Analysis
Nickel carbonate hydroxide has been used in various chemical reactions. For instance, it has been used in the synthesis of nickel carbonate hydroxide/zeolitic imidazolate framework-8 as a supercapacitors electrode . It has also been used in the oxygen evolution reaction .Physical And Chemical Properties Analysis
Nickel carbonate hydroxide is a light green powder . It is insoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution
Nickel carbonate hydroxide has been used in the field of photocatalytic hydrogen evolution from water splitting . The hierarchical mesoporous structure of nickel carbonate hydroxide hydrate was synthesized and demonstrated photocatalytic properties for the first time, exhibiting a hydrogen evolution reaction yield of 10 μmol g −1 h −1 under white light irradiation .
High Performance Supercapacitors
Nickel carbonate hydroxide has shown great potential as electrode materials for high performance supercapacitors . Bimetallic (nickel–cobalt) carbonate hydroxide hydrate with varying concentrations of Co and Ni have been synthesized using a wet chemical route and aqueous solutions of transition metal salts .
Catalyst for Chemical Reactions
Nickel carbonate hydroxide is used as a catalyst in various chemical reactions . It has applications in the field of catalysis, where it is used to promote various chemical reactions .
Manufacturing of Pigments
Nickel carbonate hydroxide is used in the manufacturing of pigments . It is used to produce pigments that are used in various industries .
Ceramics Manufacturing
Nickel carbonate hydroxide is used in the ceramics industry . It is used in the manufacturing of ceramics, contributing to the properties of the final product .
Precursor for Other Nickel Compounds
Nickel carbonate hydroxide is used as a precursor for other nickel compounds . It is used in the synthesis of other nickel compounds, which have various applications in different fields .
Wirkmechanismus
Target of Action
Nickel carbonate hydroxide, also known as basic nickel carbonate, is a compound that primarily targets chemical reactions in various industrial applications . It is used as a precursor for the production of other nickel salts, which are used in a variety of chemical reactions .
Mode of Action
Nickel carbonate hydroxide interacts with its targets through chemical reactions . For instance, it can be used to produce other nickel salts, such as nickel acetate and nickel aminosulfonate, which are used as catalysts and intermediates in the production of other organic nickel salts .
Biochemical Pathways
Nickel carbonate hydroxide is involved in the synthesis of other nickel compounds . The reaction equations are as follows :
3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑3Ni + 8HNO3 \rightarrow 3Ni(NO3)2 + 4H2O + 2NO↑ 3Ni+8HNO3→3Ni(NO3)2+4H2O+2NO↑
Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑Ni(NO3)2 + H2SO4 \rightarrow NiSO4 + H2O + 2NO2↑ + 1/2 O2↑ Ni(NO3)2+H2SO4→NiSO4+H2O+2NO2↑+1/2O2↑
3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑3Ni + 3H2SO4 + 2HNO3 \rightarrow 3NiSO4 + 4H2O + 2NO↑ 3Ni+3H2SO4+2HNO3→3NiSO4+4H2O+2NO↑
3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO23NiSO4 + 3Na2CO3 + H2O \rightarrow NiCO3·2Ni(OH)2·4H2O + 3Na2SO4 + 2CO2 3NiSO4+3Na2CO3+H2O→NiCO3⋅2Ni(OH)2⋅4H2O+3Na2SO4+2CO2
Pharmacokinetics
It is known that the compound isinsoluble in water but soluble in ammonia and dilute acids . When heated above 300°C, it decomposes into nickel oxide and carbon dioxide .
Result of Action
The primary result of nickel carbonate hydroxide’s action is the production of other nickel compounds . These compounds can then be used in a variety of applications, including as catalysts, in electroplating, and in the production of magnetic materials and hard alloys .
Action Environment
The action of nickel carbonate hydroxide can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of ammonia or dilute acids . Additionally, the compound’s reactivity can be influenced by temperature, as it decomposes into nickel oxide and carbon dioxide when heated above 300°C .
Safety and Hazards
Nickel carbonate hydroxide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 1B, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is harmful if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Nickel carbonate hydroxide has been extensively studied as an electrode material with excellent electrochemical performance . It has been considered as a precursor to prepare nanostructured nickel compounds for pseudocapacitor electrodes . The introduction of cerium (Ce) into electrocatalysts is an effective way to improve the performance of oxygen evolution reaction (OER) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate can be achieved through a precipitation reaction using nickel nitrate and sodium carbonate in an aqueous solution.", "Starting Materials": [ "Nickel nitrate hexahydrate (Ni(NO3)2.6H2O)", "Sodium carbonate (Na2CO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 0.1 moles of nickel nitrate hexahydrate in 100 mL of distilled water", "Dissolve 0.3 moles of sodium carbonate in 100 mL of distilled water", "Slowly add the sodium carbonate solution to the nickel nitrate solution while stirring continuously", "The formation of a green precipitate indicates the formation of Nickel carbonate hydroxide", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the precipitate in an oven at 60°C for 24 hours to obtain the xhydrate form of the compound" ] } | |
CAS-Nummer |
39430-27-8 |
Produktname |
Nickel carbonate hydroxide (Ni3(CO3)(OH)4), xhydrate |
Molekularformel |
CH3NiO5-3 |
Molekulargewicht |
153.72 g/mol |
IUPAC-Name |
nickel;carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/p-3 |
InChI-Schlüssel |
VLVVKKSBFDPDOX-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Kanonische SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)
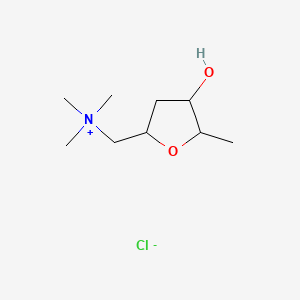
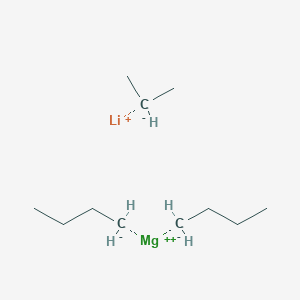

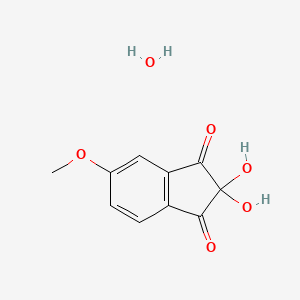
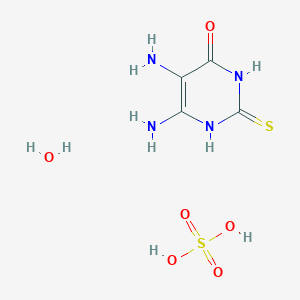
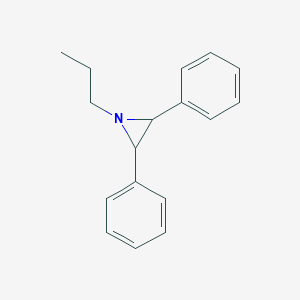
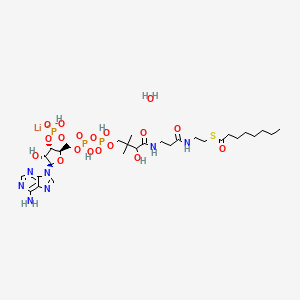
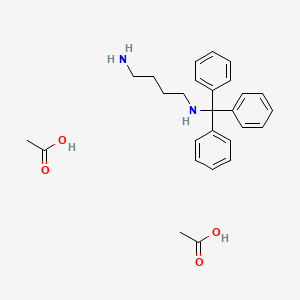

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

